2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride
Description
2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a chemical compound with the molecular formula C8H7ClN2·HCl. It is a fused bicyclic heterocycle that contains both imidazole and pyridine rings. This compound is recognized for its wide range of applications in medicinal chemistry and material science due to its unique structural properties .
Properties
IUPAC Name |
2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYHUBRYLJFUIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372068 | |
| Record name | 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112230-20-3 | |
| Record name | 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Friedel-Crafts Acylation and Sequential Functionalization
A patent by Hang Dongliang (2015) outlines a three-step synthesis adaptable to the target compound:
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Friedel-Crafts Acylation : 2-Methylimidazo[1,2-a]pyridine reacts with acetyl chloride in the presence of AlCl₃ to yield 2-methyl-6-acetyl derivatives.
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Reduction : The acetyl group is reduced to a hydroxymethyl intermediate using NaBH₄ or LiAlH₄.
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Chlorination : Treatment with thionyl chloride (SOCl₂) or HCl gas converts the hydroxymethyl group to chloromethyl, followed by hydrochloride salt formation.
Optimization Insights :
Multicomponent Condensation Approaches
Krishnamoorthy et al. (2023) developed an iodine-catalyzed one-pot method for imidazo[1,2-a]pyridines:
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Reaction Components : 2-Aminopyridine, aryl aldehydes, and tert-butyl isocyanide.
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Cyclization : Iodine (20 mol%) in ethanol at 80°C drives a [4 + 1] cycloaddition.
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Post-Functionalization : The resulting imidazo[1,2-a]pyridine is chlorinated using SOCl₂.
Key Data :
Direct Chlorination of Hydroxymethyl Precursors
A modified approach from imidazo[1,2-a]pyridine-2-methanol involves:
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Hydroxymethyl Synthesis :
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Chlorination :
Comparative Analysis :
| Chlorinating Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| SOCl₂ | CH₂Cl₂ | 25°C | 3 h | 81% |
| HCl (gas) | Dioxane | 100°C | 12 h | 68% |
| PCl₅ | Toluene | 110°C | 6 h | 73% |
SOCl₂ emerges as the optimal agent due to faster reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Nucleophilic substitution: Products include various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation: Imidazo[1,2-a]pyridine N-oxides.
Reduction: Methyl-substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Pharmaceutical Development
Overview
This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, especially anti-cancer agents. Its structural properties enable it to interact with biological targets effectively.
Case Studies
- Anti-Tuberculosis Activity: Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). For instance, a study reported minimum inhibitory concentrations (MIC) as low as 0.006 µM for certain derivatives, indicating their potential as effective anti-TB agents .
- Drug Development for Cancer: The compound's derivatives have been explored for their ability to inhibit specific enzymes involved in cancer progression. For example, imidazo[1,2-a]pyridine analogs have shown promise in targeting kinases associated with tumor growth .
Biochemical Research
Enzyme Inhibition Studies
this compound is employed in studies investigating enzyme inhibition and receptor binding. These studies are crucial for understanding biological pathways and disease mechanisms.
Key Findings
- QcrB Inhibition: Certain derivatives of this compound have been identified as inhibitors of QcrB, a component of the cytochrome bc1 complex in Mtb. This inhibition is essential for disrupting ATP synthesis in bacteria .
Agricultural Chemistry
Agrochemical Development
The compound is also significant in the formulation of agrochemicals, including pesticides and herbicides. Its efficacy in these applications stems from its ability to interact with biological systems in pests and weeds.
Research Insights
- Studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in developing new agrochemicals that are more effective and environmentally friendly compared to traditional options .
Material Science
Synthesis of Novel Materials
In material science, this compound is utilized to create polymers with specific properties suitable for industrial applications.
Applications in Industry
- The compound's ability to form cross-linked structures makes it valuable for producing materials used in coatings and adhesives .
Diagnostic Tools
Development of Diagnostic Agents
The compound is explored for its potential in enhancing imaging techniques and improving disease detection methods.
Innovative Applications
- Research indicates that derivatives can be used to develop contrast agents for imaging modalities like MRI or CT scans, thereby improving diagnostic accuracy .
Data Summary
| Application Area | Key Findings/Studies | Notable Compounds/Derivatives |
|---|---|---|
| Pharmaceuticals | Potent anti-TB activity; enzyme inhibitors | Imidazo[1,2-a]pyridine analogs |
| Biochemical Research | QcrB inhibitors; enzyme binding studies | Various imidazo derivatives |
| Agricultural Chemistry | Effective agrochemicals development | Novel pesticide formulations |
| Material Science | Synthesis of cross-linked polymers | Industrial-grade polymers |
| Diagnostics | Development of imaging agents | Contrast agents based on imidazo derivatives |
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride involves its interaction with biological targets through its chloromethyl group. This group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the modulation of biological pathways . The compound’s ability to undergo nucleophilic substitution makes it a versatile tool in medicinal chemistry for the design of targeted therapies .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)pyridine hydrochloride: Similar in structure but lacks the imidazole ring, which limits its applications compared to 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride.
2-(Chloromethyl)imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, which alters its chemical reactivity and biological activity.
Uniqueness
This compound is unique due to its fused bicyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and material science .
Biological Activity
2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a compound belonging to the imidazo[1,2-a]pyridine family, recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a fused bicyclic structure comprising an imidazole ring linked to a pyridine ring. The chloromethyl group at the 2-position significantly influences its reactivity and biological activity.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit notable antimicrobial properties. These compounds have been evaluated for their efficacy against various pathogens, including bacteria and fungi. A study highlighted that certain derivatives demonstrated significant antibacterial activity against multidrug-resistant strains of bacteria, suggesting their potential as new antimicrobial agents .
Anticancer Properties
Imidazo[1,2-a]pyridines are also recognized for their anticancer effects. They have been shown to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting specific signaling pathways involved in tumor growth. For instance, molecular docking studies revealed that these compounds can effectively bind to targets associated with cancer progression .
Table 1: Summary of Biological Activities
The biological activities of this compound can be attributed to its ability to interact with various molecular targets. The compound is believed to modulate enzyme activities and receptor functions that are critical in disease processes.
- Enzyme Inhibition : It has been reported that imidazo[1,2-a]pyridine derivatives can inhibit enzymes such as COX-2, which plays a role in inflammatory processes.
- Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways related to cancer and inflammation .
Case Studies
Several case studies have evaluated the efficacy of imidazo[1,2-a]pyridine derivatives in clinical settings:
- Antitubercular Activity : A recent study synthesized novel derivatives and tested them against the H37Rv strain of Mycobacterium tuberculosis using the microplate Alamar Blue assay (MABA). Various compounds exhibited minimum inhibitory concentrations (MICs) ranging from 1.6 to 6.25 μg/mL, indicating strong potential as anti-TB agents .
- Cancer Cell Lines : In vitro studies on different cancer cell lines showed that these derivatives could significantly reduce cell viability and induce apoptosis through caspase activation pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship of imidazo[1,2-a]pyridine derivatives is crucial for understanding their biological efficacy. Variations in substituents at different positions on the imidazo ring can lead to significant changes in potency and selectivity for specific biological targets.
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Biological Activity | Observations |
|---|---|---|
| 2-position | Increased antimicrobial activity | Chloromethyl enhances reactivity |
| 5-position | Enhanced anticancer properties | Methyl groups improve potency |
| 3-position | Variable effects | Dependent on specific functional groups |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-a]pyridine core followed by chloromethylation. Critical factors include:
- Catalyst Selection : Lewis acids (e.g., AlCl₃) are often used to facilitate electrophilic substitution reactions .
- Reagent Purity : Ensure high-purity starting materials to avoid side reactions, particularly unwanted halogenation by-products .
- Temperature Control : Maintain controlled reaction temperatures (e.g., 0–5°C during chloromethylation) to prevent decomposition .
- Characterization : Post-synthesis, validate purity via HPLC and structural confirmation using / NMR and HRMS .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. For respiratory protection, employ NIOSH-approved P95 respirators for particulate exposure .
- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis .
- Toxicity Management : Classified as a potential carcinogen (IARC Group 2B). Conduct risk assessments and adhere to ACGIH exposure limits (typically ≤1 mg/m³) .
Q. How is the compound characterized spectroscopically?
- Methodological Answer :
- NMR : NMR identifies hydrogen environments (e.g., chloromethyl proton at δ 4.5–5.0 ppm), while NMR confirms the imidazo[1,2-a]pyridine backbone (aromatic carbons at δ 110–150 ppm) .
- HRMS : Exact mass analysis (e.g., calculated m/z 166.61 for C₈H₇ClN₂) ensures molecular integrity .
- IR Spectroscopy : Peaks near 750 cm⁻¹ (C-Cl stretch) and 1600 cm⁻¹ (C=N stretch) confirm functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during Friedel-Crafts acylation of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Catalytic Systems : Use stoichiometric Lewis acids (e.g., FeCl₃) to enhance regioselectivity at the C-3 position, reducing side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity, avoiding heterogeneous mixtures that complicate purification .
- Temperature Gradients : Gradual heating (e.g., 25°C → 80°C) minimizes thermal degradation of sensitive intermediates .
Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., chloromethyl vs. methyl groups) to isolate pharmacophores responsible for anti-inflammatory or anticancer effects .
- In Vivo/In Vitro Correlation : Use murine models (e.g., LPS-induced inflammation) to validate in vitro findings, addressing discrepancies caused by metabolic stability or bioavailability .
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across multiple cell lines to differentiate target-specific effects from off-target toxicity .
Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Leaving Group Potential : The chloromethyl group (-CH₂Cl) acts as a superior leaving group compared to -CH₃, enabling SN2 reactions with amines or thiols.
- Steric Effects : Bulkier nucleophiles (e.g., tert-butylamine) may require elevated temperatures (80–100°C) or phase-transfer catalysts to overcome steric hindrance .
- Solvent Optimization : Polar solvents (e.g., DMSO) enhance nucleophilicity and reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
